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molecular formula C13H11N3S B8464581 2,4-Dihydro-4-methyl-5-(2-naphthyl)-3H-1,2,4-triazole-3-thione

2,4-Dihydro-4-methyl-5-(2-naphthyl)-3H-1,2,4-triazole-3-thione

Cat. No. B8464581
M. Wt: 241.31 g/mol
InChI Key: QFYSDFFWSZTAHX-UHFFFAOYSA-N
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Patent
US05260450

Procedure details

4-Methyl-1-(2-naphthoyl)thiosemicarbazide (12.9 g, 4.97 ×10-2 mole) and 1 molar aqueous NaHCO3 (480 ml, 4.80×10-1 mole) were stirred and warmed to reflux. After refluxing overnight, the reaction was cooled in an ice bath before being acidified by the dropwise addition of concentrated hydrochloric acid (40 ml, 4.8×10-1 mole). The resulting product was collected by filtration and dried by suction. Crystallization from ethanol afforded beige needles, Mp 223°- 225° C.
Name
4-Methyl-1-(2-naphthoyl)thiosemicarbazide
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[S:18])[NH:4][NH:5][C:6]([C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=1)=O.C([O-])(O)=O.[Na+].Cl>>[CH3:1][N:2]1[C:6]([C:8]2[CH:17]=[CH:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:9]=2)=[N:5][NH:4][C:3]1=[S:18] |f:1.2|

Inputs

Step One
Name
4-Methyl-1-(2-naphthoyl)thiosemicarbazide
Quantity
12.9 g
Type
reactant
Smiles
CNC(NNC(=O)C1=CC2=CC=CC=C2C=C1)=S
Name
Quantity
480 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The resulting product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried by suction
CUSTOM
Type
CUSTOM
Details
Crystallization from ethanol afforded beige needles, Mp 223°- 225° C.

Outcomes

Product
Name
Type
Smiles
CN1C(NN=C1C1=CC2=CC=CC=C2C=C1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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